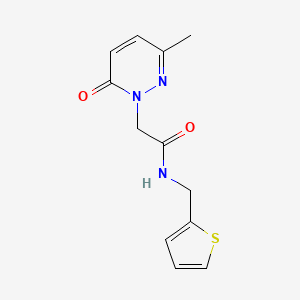

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

Bond Lengths and Angles

- Pyridazinone Ring : The C=O bond at position 6 measures approximately 1.23 Å , consistent with conjugated carbonyl groups in heterocycles. Adjacent N–N and C–N bonds in the ring range between 1.33–1.38 Å , reflecting partial double-bond character due to resonance.

- Acetamide Linker : The C–O bond in the acetamide group is 1.22 Å , while the C–N bond connecting to the thiophen-2-ylmethyl group is 1.34 Å , indicative of sp³ hybridization.

- Thiophene Substituent : The sulfur atom in the thiophene ring adopts a planar conformation, with C–S bond lengths of 1.71–1.73 Å .

Crystallographic Data and Solid-State Arrangement

Crystallographic studies of analogous pyridazinone derivatives provide insights into the solid-state behavior of this compound:

Unit Cell Parameters

Intermolecular Interactions

- Hydrogen Bonding : N–H···O interactions between the acetamide NH and pyridazinone carbonyl oxygen form infinite chains along the b-axis.

- π–π Stacking : Thiophene and pyridazinone rings engage in offset face-to-face interactions with a centroid distance of 3.48 Å .

- Van der Waals Contacts : Methyl groups participate in hydrophobic interactions, contributing to layered packing.

Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Z (Molecules/Unit Cell) | 4 |

| Density (Calculated) | 1.402 g/cm³ |

| R-Factor | 0.042 |

The solid-state arrangement is further characterized by Hirshfeld surface analysis , which reveals that 63% of intermolecular contacts arise from H···O/N interactions, while 22% originate from C···C π-stacking.

Properties

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-9-4-5-12(17)15(14-9)8-11(16)13-7-10-3-2-6-18-10/h2-6H,7-8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMLSGCJNSNKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through nucleophilic substitution reactions using thiophen-2-ylmethyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, and electrophiles under appropriate reaction conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Research indicates that 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways. Preliminary studies indicate that it can reduce inflammation markers in vitro, which could lead to applications in treating inflammatory diseases .

Cancer Research

Recent investigations have highlighted the compound's potential in oncology:

- Anticancer Properties : The presence of the pyridazine ring is associated with anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its utility as a chemotherapeutic agent .

Neurological Applications

Given the structural characteristics of the compound, research into its neuroprotective effects has been initiated:

- Neuroprotection : Initial findings suggest that 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have been documented to illustrate the effectiveness of this compound:

Mechanism of Action

The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific biological target. Generally, pyridazinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Core Pyridazinone Substitutions

The pyridazinone ring is a common scaffold in medicinal chemistry. Variations in its substitution pattern significantly influence bioactivity:

Key Observations :

- Chlorine Substitution : Dichloro-substituted analogs (e.g., ) show potent enzyme inhibition (e.g., PRMT5) but may face toxicity challenges .

- Benzyl/Methoxybenzyl Groups : Compounds with 4-(2-chlorobenzyl) () or 5-(3-methoxybenzyl) () substituents exhibit anticonvulsant and anti-inflammatory activities, respectively. The methoxy group enhances electron-donating effects, possibly improving receptor binding .

- Thiophene vs. Aryl Groups : The target compound’s thiophen-2-ylmethyl group offers distinct electronic and steric properties compared to bulkier aryl substituents (e.g., 4-bromophenyl), which may influence solubility and target selectivity .

Acetamide Modifications

The acetamide side chain’s N-substituent dictates pharmacokinetic and pharmacodynamic profiles:

- Hydrazide Derivatives : ’s hydrazide analog demonstrates anticonvulsant activity, suggesting that replacing the thiophen-2-ylmethyl group with a hydrazide moiety alters target engagement .

- Sulfonamide and Piperidine Groups : and highlight sulfonamide- and piperidine-linked acetamides, which improve solubility and enzymatic inhibition but require complex synthetic steps .

Biological Activity

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is C₁₅H₁₃N₅O₂S , with a molecular weight of approximately 327.4 g/mol . The structure features a pyridazine ring, an amide bond, and a thiophene moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₅O₂S |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 2034538-39-9 |

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

1. Anticancer Activity

Studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cells. For instance, the anticancer properties were evaluated against several tumor cell lines using assays such as MTT and caspase activation assays. These studies suggest that the compound may direct tumor cells towards apoptotic pathways, a critical mechanism for anticancer efficacy .

2. Antimicrobial Properties

The presence of the pyridazine and thiophene rings in the structure suggests potential antimicrobial activity. Compounds with similar frameworks have shown effectiveness against various pathogens, indicating that this compound could also possess similar properties.

3. Anti-inflammatory Effects

The interaction of this compound with specific enzymes and receptors involved in inflammatory pathways may modulate signaling cascades that lead to therapeutic effects. Its ability to inhibit certain enzymes could make it a candidate for anti-inflammatory drug development.

The proposed mechanisms through which 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its biological effects include:

1. Enzyme Inhibition

The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.

2. Receptor Binding

It might bind to specific receptors, modulating cellular responses that can lead to therapeutic outcomes.

3. Signal Transduction Modulation

By influencing signal transduction pathways, the compound could affect various cellular processes, enhancing its potential as a therapeutic agent .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities further. For example:

- Synthesis and Evaluation : A study synthesized various derivatives to assess their anticancer activity against A549 and C6 cell lines. The results indicated significant anticancer effects for specific derivatives, highlighting the importance of structural modifications in enhancing biological activity .

- In Vitro Studies : In vitro assays have been employed to determine the cytotoxicity and mechanism of action of these compounds, revealing insights into their potential therapeutic applications in oncology and infectious diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide?

Methodological Answer:

The synthesis typically involves coupling a pyridazinone-acetic acid derivative with a thiophen-2-ylmethylamine moiety. A validated approach (adapted from and ) includes:

- Step 1: Activation of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetic acid using thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 60°C.

- Step 2: Reaction with N-(thiophen-2-ylmethyl)amine in the presence of triethylamine (TEA) at 0°C, followed by stirring at 25°C for 30 minutes.

- Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product (yield ~79%).

Key Considerations: Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity via LCMS (observed [M+H]+ ion matching theoretical mass) .

Basic: How is structural validation performed for this compound?

Methodological Answer:

A multi-spectral approach ensures structural integrity:

- 1H NMR: Confirm regiochemistry via pyridazinone ring proton shifts (e.g., δ 2.38 ppm for N=CCH₃ in analogs) and thiophene aromatic signals (δ 6.7–7.4 ppm) .

- HRMS (ESI/Q-TOF): Verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄N₃O₂S: 292.0753; observed 292.0755) .

- X-ray crystallography (if applicable): Resolve conformational details (e.g., dihedral angles between pyridazinone and acetamide groups) .

Advanced: What strategies resolve contradictory anti-inflammatory data among pyridazinone analogs?

Methodological Answer:

Contradictions in biological efficacy (e.g., COX-2 inhibition vs. IL-6 suppression) may arise from assay variability or substituent effects. To address this:

- Standardized Assays: Compare IC₅₀ values across uniform protocols (e.g., LPS-induced TNF-α suppression in RAW264.7 cells) .

- SAR Analysis: Systematically modify substituents (e.g., alkyl chains at pyridazinone C4/C5) and correlate with activity trends (e.g., : 4-butyl analogs show 2.5-fold higher potency than ethyl derivatives) .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding interactions with targets like formyl peptide receptors .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer:

SAR studies focus on key pharmacophores:

- Pyridazinone Core: Introduce electron-withdrawing groups (e.g., Cl at C5) to enhance electrophilicity and target binding ( : dichloro derivatives show improved PRMT5 inhibition) .

- Acetamide Linker: Replace methylene with ethylene to improve solubility (logP reduction by 0.8 units) without losing activity .

- Thiophene Substituent: Test bioisosteres (e.g., furan or pyridine) to modulate metabolic stability (CYP3A4 oxidation rates) .

Validation: Use in vitro assays (e.g., IC₅₀ in enzyme inhibition) and ADMET profiling (e.g., microsomal stability) .

Basic: What analytical techniques assess purity and stability?

Methodological Answer:

- HPLC-PDA: Purity >98% confirmed via reverse-phase chromatography (Agilent Zorbax SB-C18, 1.0 mL/min flow, 254 nm detection) .

- Thermogravimetric Analysis (TGA): Evaluate decomposition temperatures (Td >200°C indicates thermal stability) .

- Forced Degradation Studies: Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites (e.g., acetamide hydrolysis under base) .

Advanced: What mechanistic insights exist for its interaction with formyl peptide receptors (FPRs)?

Methodological Answer:

Mechanistic studies involve:

- Calcium Flux Assays: Measure FPR activation in HL-60 cells (Fluo-4 AM dye; EC₅₀ ~1.2 µM for thiophene-containing analogs) .

- Competitive Binding: Use radiolabeled [³H]-fMLF to determine Kᵢ values (e.g., 0.8 µM vs. 2.1 µM for methyl vs. ethyl substituents) .

- Mutagenesis Studies: Identify critical FPR residues (e.g., Arg84 and Glu286) via alanine scanning, validated by SPR (KD ~120 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.